molecular formula C10H16O4 B11723930 (4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one

(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one

Cat. No.: B11723930
M. Wt: 200.23 g/mol
InChI Key: DYRWCEDTDIXFOD-LYONKKNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one is a complex organic compound with a unique structure. This compound is characterized by its octahydrocyclopenta[c]pyran ring system, which is substituted with hydroxy, hydroxymethyl, and methyl groups. The stereochemistry of the compound is defined by the (4R,6S,7S) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor, followed by selective functionalization to introduce the hydroxy, hydroxymethyl, and methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxy and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the compound can produce a diol.

Scientific Research Applications

(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-octahydrocyclopenta[c]pyran-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific context of its application, whether in a biological system or a chemical process.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(4R,6S,7S)-6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one

InChI

InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3/t5-,6?,7-,8?,9-/m0/s1

InChI Key

DYRWCEDTDIXFOD-LYONKKNHSA-N

Isomeric SMILES

C[C@@H]1[C@H](CC2C1COC(=O)[C@H]2CO)O

Canonical SMILES

CC1C(CC2C1COC(=O)C2CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.